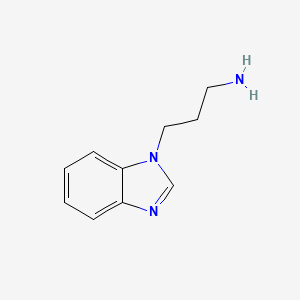

3-(1H-benzimidazol-1-yl)propan-1-amine

Overview

Description

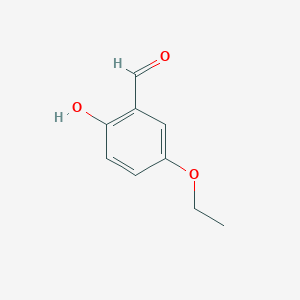

The compound 3-(1H-benzimidazol-1-yl)propan-1-amine is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This compound is not directly mentioned in the provided papers, but its structure is related to the benzimidazole derivatives discussed in the papers. Benzimidazole derivatives are known for their wide range of biological activities, including anticancer properties.

Synthesis Analysis

The synthesis of benzimidazole derivatives can vary based on the desired substituents on the benzimidazole core. For instance, the synthesis of 1-(1H-benzimidazol-2-yl)-3-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]propan-1-one was achieved by reacting 4-(1H-benzimidazol-2-yl)-4-oxobutanehydrazide with trichloroacetic acid under microwave irradiation, indicating that benzimidazole derivatives can be synthesized using microwave-assisted reactions for better yields .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be elucidated using various spectroscopic techniques. For example, the structure of 1-(1H-benzimidazol-2-yl)-3-(5-(trichloromethyl)-1,3,4-oxadiazol-2-yl)propan-1-one was confirmed using IR, 1H-NMR, 13C-NMR, MS, and CHN analyses . Similarly, the crystal structure of 1-prop-2-ynyl-1H-benzimidazol-2-amine was determined to be non-coplanar with a dihedral angle of 60.36° between the benzimidazol-2-amine and CH2—C≡CH units, stabilized by intermolecular N—H⋯N hydrogen bonding and π–π interactions .

Chemical Reactions Analysis

Benzimidazole derivatives can participate in various chemical reactions due to their reactive sites. The papers provided do not detail specific reactions of this compound, but they do discuss the coordination of a benzimidazole derivative to palladium and platinum ions, which involves the nitrogen atoms of the benzimidazole ring and secondary amino group .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be quite diverse. For instance, the benzimidazole derivative discussed in the first paper forms an infinite chain structure with a trans-zigzag type along the crystallographic axis "a" through intermolecular hydrogen bonding . The thermal stability and solubility of these compounds can vary depending on their substituents and molecular structure.

Scientific Research Applications

Synthesis and Chemical Properties

Research on benzimidazole derivatives, including "3-(1H-benzimidazol-1-yl)propan-1-amine," has demonstrated their importance in synthetic chemistry. For instance, the Curtis reactions with Zn complexes derived from 2-(Aminomethyl)Benzimidazole have been explored for their unique chemical properties and potential applications in catalysis and materials science. These reactions yield complexes with diverse structures, showing the versatility of benzimidazole derivatives in coordinating with metals (Emmanuel Blas Patricio-Rangel et al., 2019).

Anticancer Research

Benzimidazole derivatives have shown promise as anticancer agents. The synthesis and ADMET prediction of bis-benzimidazole compounds, including those with primary amine and aromatic aldehydes, have indicated significant anticancer activity. These findings suggest the potential of benzimidazole derivatives in developing new anticancer drugs (Mohammad Rashid, 2020).

Fluorescence Applications

The development of the {M(CO)3}+ core for fluorescence applications highlights the utility of benzimidazole and related derivatives in creating fluorescent probes and materials. These compounds, featuring tridentate ligands derived from benzimidazole, have potential applications in bioimaging and sensing (Lihui Wei et al., 2006).

Organic Light-Emitting Diodes (OLEDs)

Solution-processible bipolar molecules based on benzimidazole derivatives have been utilized in the fabrication of phosphorescent organic light-emitting diodes (OLEDs). These materials combine hole-transporting and electron-transporting moieties, offering high thermal stability and good solubility, which are crucial for the development of efficient, solution-processed OLEDs (Z. Ge et al., 2008).

Electrochemical Behavior

The electrochemical behavior of benzimidazole derivatives has been investigated, providing insights into their redox properties. Such studies are fundamental for applications in electrochemical sensors, energy storage, and conversion devices. For example, the influence of temperatures on the tautomerism of N‐(1H‐imidazoline‐2‐yl)‐1H‐benzimidazol‐2‐amine and its electrochemical behavior were explored, highlighting the potential of benzimidazole derivatives in electrochemical applications (S. Servi et al., 2012).

Safety and Hazards

properties

IUPAC Name |

3-(benzimidazol-1-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c11-6-3-7-13-8-12-9-4-1-2-5-10(9)13/h1-2,4-5,8H,3,6-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPIGBNBDPBKNCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40397966 | |

| Record name | 3-(1H-Benzimidazol-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>26.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24832502 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

73866-15-6 | |

| Record name | 3-(1H-Benzimidazol-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-1,3-benzodiazol-1-yl)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1308183.png)